2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could be a simple one-step reaction or a complex multi-step process. The yield, purity, and efficiency of the synthesis process are also important factors to consider.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and its behavior under different conditions (e.g., heat, pressure, etc.).Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : This compound and its derivatives have been synthesized through various chemical reactions. For example, 4-Hydroxyfuro[2′,3′:7,8]coumarins and derivatives were prepared from corresponding hydroxybenzofuranyl ketones, revealing a method for creating compounds with complex ring systems, including those similar to the target compound (Kawase, Nanbu, & Yanagihara, 1968).
- Molecular Structure and Design : Studies like the synthesis of 5H-furo[3′,2′: 6,7][1]benzopyrano[3,4-c]pyridin-5-ones showcase the chemical behavior and potential structural modifications of similar compounds (Morón, Nguyen, & Bisagni, 1983).
Potential Biological and Pharmacological Applications
- Antimicrobial Properties : Some derivatives of this compound have been tested for antimicrobial activity. For instance, derivatives such as 4H-2-acetylamido furo[3,2-c]benzopyran-4-one demonstrated good antimicrobial effects (Mulwad & Hegde, 2009).
- Biogenetic Research : The compound has been a subject of biogenetic studies, such as in the synthesis of biogenetic precursors like 5-hydroxymarmesin, indicating its relevance in understanding natural biosynthetic pathways (Rodighiero, Manzini, Pastorini, & Guiotto, 1981).
Structural and Material Science Research
- Molecular Structural Analysis : Research on the molecular structure of similar compounds, such as the crystal structure of methoxyrutaretin, provides insights into the molecular arrangement and potential applications in material science (Bauri, Foro, Lindner, & Nayak, 2006).
Photochemical Studies
- Photodegradation Research : Compounds in this class have been studied for their behavior under light exposure, such as the photodegradation of 4-methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one, which can inform on their stability and photochemical properties (Atta, Hishmat, & Wamhoff, 1993).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
Future Directions
This involves predicting or suggesting future research directions. This could be based on the current state of research on the compound and its potential applications.
properties
IUPAC Name |
4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)17)5-12(20-10)15(2,3)18/h4,6,12,17-18H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWMDKKEBOERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Visammiol | |
CAS RN |
492-52-4 | |
Record name | Visammiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VISAMMIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG0CYI2V83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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